Monoethylglycinexylidide is a significant metabolite of lidocaine, a widely used local anesthetic. This compound plays a crucial role in assessing liver function and has been investigated for its clinical applications, particularly in monitoring hepatic metabolism. The formation of monoethylglycinexylidide occurs primarily through the oxidative N-deethylation of lidocaine in the liver, making it a valuable marker for liver function tests.
Monoethylglycinexylidide belongs to the class of organic compounds known as amides. It is specifically categorized under the metabolites of local anesthetics and is recognized for its pharmacological significance in both veterinary and human medicine.
The synthesis of monoethylglycinexylidide can be achieved through several methods, primarily involving the reaction of lidocaine with specific reagents. One notable method includes the use of N-(2-chloroacetyl)-3-nitro-2,6-dimethylaniline as a precursor, which undergoes a series of reactions to yield monoethylglycinexylidide derivatives .
The synthesis process typically involves:
The molecular structure of monoethylglycinexylidide can be represented by its chemical formula . It features an amide bond and is characterized by the presence of an ethyl group attached to the glycine moiety.
Key structural data includes:
Monoethylglycinexylidide participates in various chemical reactions primarily related to its role as a metabolite. Its formation from lidocaine involves oxidative dealkylation processes that are catalyzed by cytochrome P450 enzymes in the liver.
The metabolic pathway can be summarized as follows:
The mechanism by which monoethylglycinexylidide functions as a liver function marker involves its clearance from the bloodstream post-lidocaine administration. Reduced clearance indicates impaired hepatic function, making it a useful diagnostic tool.
Studies have shown that variations in monoethylglycinexylidide levels correlate with liver health, with lower concentrations suggesting hepatic dysfunction or reduced blood flow to the liver .
Relevant data indicate that monoethylglycinexylidide has a melting point range indicative of its oily nature and low volatility .
Monoethylglycinexylidide has several important applications:
Monoethylglycinexylidide is formed through the oxidative N-deethylation of lidocaine (2-diethylamino-2',6'-acetoxylidide), a reaction exclusively catalyzed by hepatic microsomal cytochrome P450 isoenzymes, predominantly CYP1A2 and CYP3A4. This metabolic pathway converts lidocaine into Monoethylglycinexylidide (N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide) through the removal of a single ethyl group from the diethylamino moiety [1] [4]. The reaction occurs within hepatocytes and represents a high-extraction process, making it exquisitely sensitive to alterations in hepatic functional mass and blood flow. The reaction scheme proceeds as:
Lidocaine → (via CYP1A2/CYP3A4) → Monoethylglycinexylidide + Acetaldehyde
The quantification of Monoethylglycinexylidide typically occurs 15 minutes after intravenous lidocaine administration (1 mg/kg), capitalizing on the rapid hepatic extraction and metabolism of the parent compound. This specific time point captures peak metabolite concentration, reflecting the functional capacity of hepatocytes to perform oxidative biotransformation. The reaction's exclusivity to hepatic tissue establishes Monoethylglycinexylidide formation as a direct indicator of viable hepatocyte mass and metabolic competence. Measurement employs automated fluorescence polarization immunoassay (FPIA) technology, ensuring precision and reproducibility essential for clinical and research applications [1] [3]. The biochemical basis underpinning the test's clinical utility lies in the direct relationship between the rate and extent of Monoethylglycinexylidide generation and the integrity of the hepatic cytochrome P450 system, which is progressively compromised in liver disease states.
Table 1: Validation Studies of Monoethylglycinexylidide Formation as a Liver Function Test
| Study Population | Sample Size | Median Monoethylglycinexylidide (ng/ml) | Key Correlations | Reference |
|---|---|---|---|---|
| Healthy Controls | 26 | 67 (54-95) | Reference value | [1] |
| Chronic Hepatitis | 24 | 43 (23-61) | Galactose elimination capacity | [1] |
| Cirrhosis | 47 | 24 (7-52) | Inverse: Pugh's score, prothrombin time, ICG retention | [1] |
| Healthy Children | 10 | 97 ± 12 | Reference value | [5] |
| Children with Chronic Liver Disease | 28 | 32 ± 5 | Inversely proportional to disease severity | [5] |
| Surgical Patients (Preoperative) | 31 | Cut-off: 60 | Correlated with ICGR15 and antithrombin III | [8] |
The application of Monoethylglycinexylidide measurement as a dynamic liver function test emerged in the early 1990s, fundamentally shifting paradigms in hepatic assessment. Prior liver evaluations relied heavily on static markers (transaminases, bilirubin, albumin) reflecting damage or synthetic impairment but lacking quantitative functional capacity measurement. The seminal 1993 study by Shipton et al. established Monoethylglycinexylidide's quantitative potential, demonstrating significantly lower metabolite concentrations in chronic hepatitis (median 43 ng/ml) and cirrhosis (median 24 ng/ml) patients compared to healthy controls (median 67 ng/ml). Crucially, this study identified a diagnostic threshold of 54 ng/ml (sensitivity 84.5%, specificity 88.5%, accuracy 85.6%) for hepatic dysfunction and revealed Monoethylglycinexylidide's prognostic power: patients with levels >30 ng/ml exhibited significantly higher survival rates after 10 months than those below this threshold (P=0.004) [1].
Concurrent research validated Monoethylglycinexylidide in diverse populations. A pivotal 1990 pediatric study confirmed its inverse relationship with liver disease severity in children, with healthy children showing 97 ± 12 μg/L compared to 32 ± 5 μg/L in children with chronic liver disease. Furthermore, stratification by disease severity (low-risk: 42 ± 6 μg/L vs. high-risk: 11 ± 4 μg/L, P<0.01) solidified its role in pediatric hepatology [5]. Perioperative validation emerged in 1993, identifying a cut-off of 60 ng/ml as indicative of satisfactory preoperative liver function and correlating with indocyanine green retention at 15 minutes (ICGR15) and antithrombin III levels – critical predictors of surgical risk [8]. Methodological robustness was confirmed by demonstrating that food intake did not significantly alter Monoethylglycinexylidide concentrations, enhancing its clinical practicality [3].
Beyond chronic liver disease, Monoethylglycinexylidide gained traction in critical care for detecting subtle hepatic metabolic impairment before conventional markers become abnormal. In severe sepsis, where secondary liver dysfunction significantly increases mortality risk, Monoethylglycinexylidide formation kinetics served as an early indicator. A 1997 study demonstrated that 63% of septic patients had Monoethylglycinexylidide values below 90 μg/l (indicating impaired function), and a cut-off of 60 μg/l predicted subsequent liver failure development with 84% sensitivity and 100% specificity. This early detection occurred despite normal global circulatory and splanchnic circulation indices, highlighting Monoethylglycinexylidide's unique sensitivity to metabolic derangement [2]. The test's prognostic utility expanded further with evidence linking low Monoethylglycinexylidide levels to increased mortality in cirrhosis and acute-on-chronic liver failure, establishing it as a valuable risk stratification tool in hepatology and critical care.
Table 2: Monoethylglycinexylidide Correlations with Established Liver Function Parameters
| Parameter | Correlation Direction | Clinical Significance | Context |
|---|---|---|---|
| Galactose Elimination Capacity | Proportional (r=not reported, P<0.05) | Reflects functional metabolic capacity | Chronic Hepatitis, Cirrhosis [1] |
| Child-Pugh Score | Inverse (r=not reported, P<0.05) | Quantifies severity of liver dysfunction | Cirrhosis [1] |
| Prothrombin Time | Inverse (r=not reported, P<0.05) | Reflects impaired hepatic synthesis | Chronic Liver Disease [1] |
| Indocyanine Green Retention (ICGR15) | Inverse (r=significant, P<0.05) | Measures hepatic perfusion and excretory function | Perioperative Assessment [8] |
| Antithrombin III | Proportional (r=significant, P<0.05) | Marker of synthetic function | Perioperative Assessment [8] |
| Serum Bilirubin | Inverse (implied by severity association) | Marker of excretory dysfunction | Pediatric Liver Disease [5] |
| Arterial Lactate | Inverse (implied by prognostic models) | Reflects tissue hypoxia/metabolic failure | Critical Illness/Sepsis [2] |
The historical trajectory of Monoethylglycinexylidide research illustrates a continuous refinement of its clinical applications. From initial validation in chronic hepatitis and cirrhosis, research expanded into pediatrics, surgical risk assessment, and critical care, consistently demonstrating its value in quantifying functional hepatic reserve and predicting outcomes. While newer biomarkers and technologies emerge, Monoethylglycinexylidide retains significance due to its direct reflection of cytochrome P450 function – a fundamental aspect of hepatic metabolic competence. Current research explores its potential in guiding therapeutic interventions in critical illness and refining prognostic models in complex liver diseases like acute-on-chronic liver failure, ensuring its continued relevance in biomedical research [2] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6